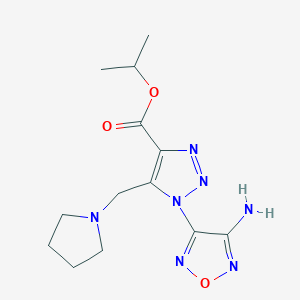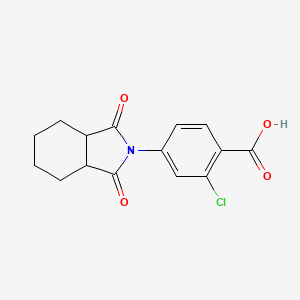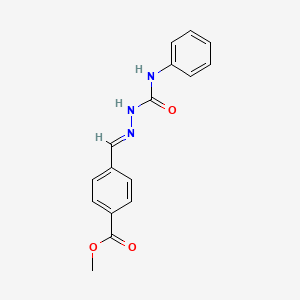![molecular formula C29H31N3O B11529671 N-{(E)-[2-(heptyloxy)phenyl]methylidene}-1,3-diphenyl-1H-pyrazol-5-amine](/img/structure/B11529671.png)
N-{(E)-[2-(heptyloxy)phenyl]methylidene}-1,3-diphenyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(1,3-DIPHENYL-1H-PYRAZOL-5-YL)-1-[2-(HEPTYLOXY)PHENYL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a heptyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1,3-DIPHENYL-1H-PYRAZOL-5-YL)-1-[2-(HEPTYLOXY)PHENYL]METHANIMINE typically involves the condensation of 1,3-diphenyl-1H-pyrazole-5-carbaldehyde with 2-(heptyloxy)aniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, and under reflux conditions to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1,3-DIPHENYL-1H-PYRAZOL-5-YL)-1-[2-(HEPTYLOXY)PHENYL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(E)-N-(1,3-DIPHENYL-1H-PYRAZOL-5-YL)-1-[2-(HEPTYLOXY)PHENYL]METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which (E)-N-(1,3-DIPHENYL-1H-PYRAZOL-5-YL)-1-[2-(HEPTYLOXY)PHENYL]METHANIMINE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole derivatives: These compounds share the pyrazole core structure and exhibit similar chemical properties.
Heptyloxyphenyl derivatives: Compounds with the heptyloxyphenyl group may have comparable physical and chemical characteristics.
Uniqueness
(E)-N-(1,3-DIPHENYL-1H-PYRAZOL-5-YL)-1-[2-(HEPTYLOXY)PHENYL]METHANIMINE is unique due to the combination of its structural elements, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H31N3O |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
(E)-N-(2,5-diphenylpyrazol-3-yl)-1-(2-heptoxyphenyl)methanimine |
InChI |
InChI=1S/C29H31N3O/c1-2-3-4-5-14-21-33-28-20-13-12-17-25(28)23-30-29-22-27(24-15-8-6-9-16-24)31-32(29)26-18-10-7-11-19-26/h6-13,15-20,22-23H,2-5,14,21H2,1H3/b30-23+ |
InChI Key |
HHLQQURILQTTOH-JJKYIXSRSA-N |
Isomeric SMILES |
CCCCCCCOC1=CC=CC=C1/C=N/C2=CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1C=NC2=CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Dodecyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11529589.png)
![1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl (2E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B11529596.png)
![2-(Morpholin-4-yl)-2-oxoethyl ({2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate](/img/structure/B11529603.png)
![2,8-bis(3-chloro-4-methylphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B11529612.png)
![(5E)-1-(3,4-dichlorophenyl)-5-[(2-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11529625.png)
![N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide](/img/structure/B11529635.png)
![3-acetyl-5-(2-chlorophenyl)-1-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11529639.png)


![3'-Ethyl 5'-methyl 2'-amino-2-oxo-6'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11529652.png)
![4-butoxy-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11529656.png)
![6-benzyl-3-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11529657.png)
![N,N'-hexane-1,6-diylbis{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}](/img/structure/B11529658.png)

